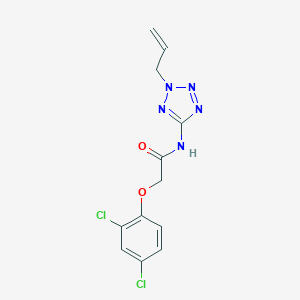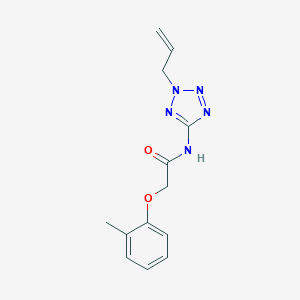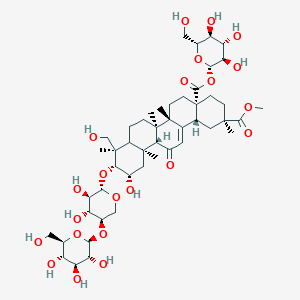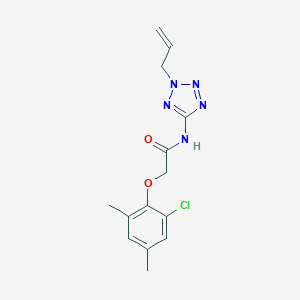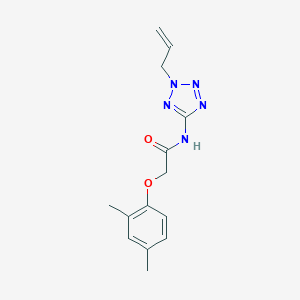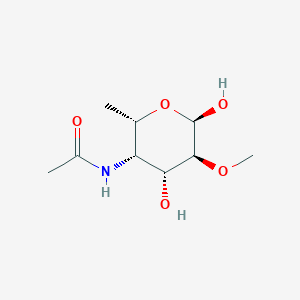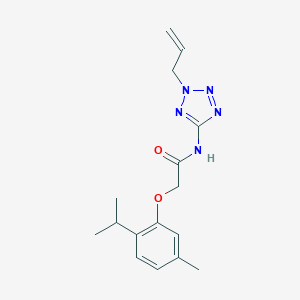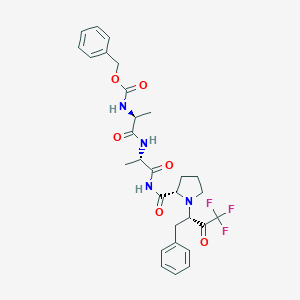
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone (Z-APF-CMK) is a synthetic peptide that has been widely used in scientific research for its ability to selectively inhibit proteases. This compound has been shown to have significant potential in various fields of study, including cancer research, immunology, and neurology.
Wirkmechanismus
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate and inhibits its activity. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to selectively inhibit proteases such as cathepsin B, cathepsin L, and calpain.
Biochemische Und Physiologische Effekte
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to have significant biochemical and physiological effects. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit cancer cell invasion and metastasis by inhibiting the activity of proteases that are involved in these processes. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to modulate the immune response by inhibiting the activity of proteases that are involved in antigen processing and presentation. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to protect against neurodegeneration by inhibiting the activity of proteases that are involved in neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages for lab experiments. It is a highly selective inhibitor of proteases, which allows for the study of specific proteases and their functions. It is also stable and easy to handle, which makes it a convenient tool for researchers. However, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural protease inhibitors. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in scientific research. One area of interest is the development of new protease inhibitors based on the structure of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone. Another area of interest is the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in combination with other compounds to enhance its activity. Finally, the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in vivo models may provide insights into its potential therapeutic applications.
In conclusion, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a synthetic peptide that has significant potential in various fields of scientific research. Its ability to selectively inhibit proteases has led to its use in cancer research, immunology, and neurology. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final step involves the addition of the benzyloxycarbonyl (Z) group to the N-terminus of the peptide and the trifluoromethylketone (CMK) group to the C-terminus. The resulting Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used in a variety of scientific research applications, including cancer research, immunology, and neurology. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit the activity of proteases that are involved in cancer cell invasion and metastasis. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to study the role of proteases in the immune response and to develop new immunotherapies. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to investigate the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
152551-55-8 |
|---|---|
Produktname |
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone |
Molekularformel |
C29H33F3N4O6 |
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C29H33F3N4O6/c1-18(33-25(38)19(2)34-28(41)42-17-21-12-7-4-8-13-21)26(39)35-27(40)22-14-9-15-36(22)23(24(37)29(30,31)32)16-20-10-5-3-6-11-20/h3-8,10-13,18-19,22-23H,9,14-17H2,1-2H3,(H,33,38)(H,34,41)(H,35,39,40)/t18-,19-,22-,23-/m0/s1 |
InChI-Schlüssel |
ZRJHXSVRRCBNIQ-ZZTDLJEGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Synonyme |
enzyloxycarbonyl-Ala-Ala-Pro-Phe-trifluoromethylketone benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone carbobenzoxy-Ala-Ala-Pro-Phe-trifluoromethylketone Z-Ala-Ala-Pro-Phe-trifluoromethylketone zAAPF-TFMK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

